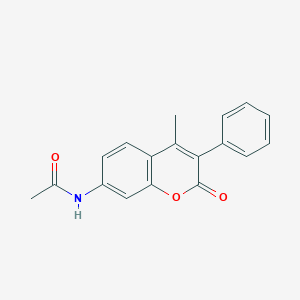

![molecular formula C27H28Cl2N2O4 B6525112 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride CAS No. 1177916-16-3](/img/structure/B6525112.png)

4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of coumarin, a structural motif that occurs widely in natural products . Coumarin-based piperazine nuclides have been the focus of drug discovery research due to their bioactivity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

- Research Findings : A series of derivatives, including 1-(4-benzhydryl piperazin-1-yl)-3-(mono-substituted) propan-1-one (7c-i) and N-(substituted)-2-(4-benzhydrylpiperazin-1-yl) acetamide (7a, 7d), were synthesized and evaluated. Notably, compounds 7d, 7c, and 7g demonstrated good anticonvulsant activity with minimal neurotoxicity .

Neuroprotective Effects

- Research Implications : The same derivatives mentioned earlier (7a, 7c, 7f, and 7l) exhibited neurotoxicity but varied in their protection against convulsive stimuli. Understanding these effects could inform neuroprotective strategies .

Histone Deacetylase (HDAC) Inhibition

- Research Context : While not directly studied for this compound, isoform-selective HDAC inhibition is an emerging strategy for safer anti-cancer drugs. Investigating its HDAC inhibitory potential could be valuable .

Mecanismo De Acción

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) enzymes . These enzymes are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

The compound is an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The compound’s interaction with hCA enzymes affects the carbon dioxide hydration pathway. By inhibiting these enzymes, the compound can disrupt the balance of carbon dioxide and bicarbonate in the body, which can have various downstream effects depending on the specific isoform of hCA that is inhibited .

Pharmacokinetics

Piperazine derivatives have been reported to have potent bioactivity in various disease states .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific isoform of hCA that is inhibited. For example, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .

Propiedades

IUPAC Name |

4-[(4-benzhydrylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4.2ClH/c30-23-12-11-22-21(17-24(31)33-27(22)26(23)32)18-28-13-15-29(16-14-28)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-12,17,25,30,32H,13-16,18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDAEHNKWMJKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-benzhydrylpiperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)

![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)

![(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525053.png)

![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B6525062.png)

![19-ethyl-18-hydroxy-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525065.png)

![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-methyl-11-[2-(thiophen-2-yl)ethyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525087.png)

![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)

![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)

![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)